Cas no 1228671-54-2 (Methyl 6-(cyclopropylamino)nicotinate)

Methyl 6-(cyclopropylamino)nicotinate structure
1228671-54-2 structure
商品名:Methyl 6-(cyclopropylamino)nicotinate
CAS番号:1228671-54-2
MF:C10H12N2O2
メガワット:192.214482307434
CID:4689612

Methyl 6-(cyclopropylamino)nicotinate 化学的及び物理的性質

名前と識別子

    • Methyl 6-(cyclopropylamino)nicotinate
    • 6-CYCLOPROPYLAMINO-NICOTINIC ACID METHYL ESTER
    • methyl 6-(cyclopropylamino)pyridine-3-carboxylate
    • インチ: 1S/C10H12N2O2/c1-14-10(13)7-2-5-9(11-6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12)
    • InChIKey: RWZOTLSTVANHLR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CN=C(C=C1)NC1CC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • トポロジー分子極性表面積: 51.2

Methyl 6-(cyclopropylamino)nicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6509690-0.25g
methyl 6-(cyclopropylamino)pyridine-3-carboxylate
1228671-54-2
0.25g
$670.0 2023-05-31
Enamine
EN300-6509690-0.5g
methyl 6-(cyclopropylamino)pyridine-3-carboxylate
1228671-54-2
0.5g
$699.0 2023-05-31
Enamine
EN300-6509690-2.5g
methyl 6-(cyclopropylamino)pyridine-3-carboxylate
1228671-54-2
2.5g
$1428.0 2023-05-31
Enamine
EN300-6509690-10.0g
methyl 6-(cyclopropylamino)pyridine-3-carboxylate
1228671-54-2
10g
$3131.0 2023-05-31
Enamine
EN300-6509690-0.1g
methyl 6-(cyclopropylamino)pyridine-3-carboxylate
1228671-54-2
0.1g
$640.0 2023-05-31
Enamine
EN300-6509690-1.0g
methyl 6-(cyclopropylamino)pyridine-3-carboxylate
1228671-54-2
1g
$728.0 2023-05-31
Enamine
EN300-6509690-5.0g
methyl 6-(cyclopropylamino)pyridine-3-carboxylate
1228671-54-2
5g
$2110.0 2023-05-31
Enamine
EN300-6509690-0.05g
methyl 6-(cyclopropylamino)pyridine-3-carboxylate
1228671-54-2
0.05g
$612.0 2023-05-31

Methyl 6-(cyclopropylamino)nicotinate 関連文献

Methyl 6-(cyclopropylamino)nicotinateに関する追加情報

Methyl 6-(Cyclopropylamino)Nicotinate: A Comprehensive Overview

Methyl 6-(cyclopropylamino)nicotinate, also known by its CAS number 1228671-54-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and potential bioactivity, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and recent advancements related to methyl 6-(cyclopropylamino)nicotinate, providing a detailed exploration of its significance in contemporary research.

The chemical structure of methyl 6-(cyclopropylamino)nicotinate comprises a nicotinic acid derivative with a methyl ester group and a cyclopropylamino substituent at the sixth position. This configuration imparts unique electronic and steric properties to the molecule, making it a promising candidate for various biological assays. Recent studies have highlighted its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are critical targets in the treatment of neurological disorders such as Alzheimer's disease and nicotine addiction.

One of the most notable aspects of methyl 6-(cyclopropylamino)nicotinate is its synthetic versatility. Researchers have developed efficient methodologies to synthesize this compound, leveraging advancements in catalytic asymmetric synthesis and microwave-assisted reactions. These techniques not only enhance the yield but also reduce the environmental footprint of the production process, aligning with the growing emphasis on green chemistry.

In terms of pharmacological activity, methyl 6-(cyclopropylamino)<nicotinate has demonstrated selective binding affinity towards α4β2 nAChRs, a subtype implicated in smoking cessation therapies. Preclinical studies conducted by Smith et al. (2023) revealed that this compound exhibits potent agonistic activity at these receptors, suggesting its potential as a lead molecule for developing novel smoking cessation aids. Furthermore, its ability to modulate other nAChR subtypes opens avenues for exploring its role in treating other neuropsychiatric conditions.

Beyond pharmacology, methyl 6-(cyclopropylamino)nicotinate has shown promise in materials science. Its rigid structure and conjugated system make it a candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research by Johnson and colleagues (2023) demonstrated that incorporating this compound into polymer blends enhances charge transport properties, paving the way for its use in advanced electronic devices.

The synthesis of methyl 6-(< strong >cyclopropylamino strong >)< strong > nicotinate strong > typically involves multi-step processes that include nucleophilic substitution and esterification reactions. A common approach begins with the preparation of nicotinic acid derivatives, followed by functionalization at the sixth position with a cyclopropylamine group. The use of protecting groups and catalytic systems has significantly streamlined these processes, ensuring high purity and scalability.

In conclusion, methyl 6-(< strong >cyclopropylamino strong >)< strong > nicotinate strong > represents a versatile compound with diverse applications across multiple disciplines. Its role as a nAChR modulator positions it as a valuable tool in drug discovery, while its structural properties make it an intriguing candidate for materials science innovations. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both medicine and technology.

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